Bicyclo[2.2.0]hexa-2,5-diene

Thermochemistry Strain energy Valence isomer energetics

Bicyclo[2.2.0]hexa-2,5-diene (Dewar benzene) is a bicyclic valence isomer of benzene with molecular formula C6H6 and molecular weight 78.11 g/mol. This compound belongs to the (CH)6 isomeric family alongside benzene, benzvalene, prismane, and 3,3′-bicyclopropenyl, distinguished by its cis-fused bicyclo[2.2.0]hexadiene skeleton comprising two conjoined cyclobutene rings.

Molecular Formula C6H6
Molecular Weight 78.11 g/mol
CAS No. 5649-95-6
Cat. No. B14722476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.0]hexa-2,5-diene
CAS5649-95-6
Molecular FormulaC6H6
Molecular Weight78.11 g/mol
Structural Identifiers
SMILESC1=CC2C1C=C2
InChIInChI=1S/C6H6/c1-2-6-4-3-5(1)6/h1-6H
InChIKeyCTLSARLLLBZBRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.0]hexa-2,5-diene (CAS 5649-95-6) Procurement Guide: Class and Baseline Characteristics


Bicyclo[2.2.0]hexa-2,5-diene (Dewar benzene) is a bicyclic valence isomer of benzene with molecular formula C6H6 and molecular weight 78.11 g/mol [1]. This compound belongs to the (CH)6 isomeric family alongside benzene, benzvalene, prismane, and 3,3′-bicyclopropenyl, distinguished by its cis-fused bicyclo[2.2.0]hexadiene skeleton comprising two conjoined cyclobutene rings [2]. Unlike planar aromatic benzene, Dewar benzene adopts a non-planar geometry with the two cyclobutene rings forming an obtuse angle at the bridgehead carbons, resulting in substantial ring strain [2]. The compound exists as a colorless liquid at room temperature with notable instability due to its strained bicyclic framework [3].

Why Generic Substitution Fails: Bicyclo[2.2.0]hexa-2,5-diene Cannot Be Replaced by Other (CH)6 Isomers


Although benzene, benzvalene, prismane, and Dewar benzene share the identical molecular formula C6H6, their thermochemical and kinetic properties diverge dramatically, rendering them non-interchangeable in research and industrial applications. Dewar benzene possesses a standard enthalpy of formation (ΔfH°298) of approximately 397–405 kJ/mol—substantially higher than benzene (≈83 kJ/mol), benzvalene (≈378 kJ/mol), and prismane (≈547 kJ/mol) [1]. Its thermal half-life of approximately two days at ambient temperature places it in a unique kinetic stability window distinct from the indefinite stability of benzene and the rapid rearrangement of benzvalene [2]. Furthermore, its ionization energy (9.0–9.4 eV) differs measurably from benzene (9.24 eV), reflecting its distinct electronic structure [3]. These quantitative differences in thermodynamic stability, kinetic persistence, and electronic properties preclude generic substitution among (CH)6 isomers.

Quantitative Differentiation Evidence: Bicyclo[2.2.0]hexa-2,5-diene vs. (CH)6 Isomer Comparators


Thermodynamic Stability: Dewar Benzene ΔfH° vs. Benzene and Other (CH)6 Isomers

Ab initio G2-level calculations using the isodesmic bond separation scheme provide directly comparable standard enthalpies of formation (ΔfH°298) for all five (CH)6 isomers [1]. Dewar benzene exhibits ΔfH°298 = 397.1 kJ/mol, representing a 315 kJ/mol increase over benzene (82.0 kJ/mol) [1]. Relative to benzvalene (378.1 kJ/mol), Dewar benzene is 19 kJ/mol more endothermic; relative to prismane (547.0 kJ/mol), it is 150 kJ/mol less endothermic [1]. This positions Dewar benzene as an intermediate-energy isomer between benzvalene and prismane.

Thermochemistry Strain energy Valence isomer energetics Computational chemistry

Ring Strain Energy: Dewar Benzene Strain Quantification via Hexamethyl Derivative

The strain energy of the bicyclo[2.2.0]hexa-2,5-diene framework has been quantitatively deduced from thermochemical measurements on the hexamethyl derivative (hexamethyl Dewar benzene) [1]. Thermal rearrangement of hexamethylbicyclo[2.2.0]hexa-2,5-diene to hexamethylbenzene occurs above 80°C, and the measured heat of reaction, combined with combustion calorimetry data for hexamethylbenzene, yields the strain energy of the parent bicyclo[2.2.0]hexa-2,5-diene skeleton [1].

Strain energy Thermochemistry Reaction calorimetry Bicyclic hydrocarbons

Kinetic Persistence: Ambient Half-Life of Bicyclo[2.2.0]hexa-2,5-diene vs. Benzene

Bicyclo[2.2.0]hexa-2,5-diene (Dewar benzene) exhibits a chemical half-life of approximately two days at ambient temperature, thermally rearranging to aromatic benzene [1][2]. This relatively slow conversion is attributed to the symmetry-forbidden nature of the electrocyclic ring-opening under thermal conditions based on orbital symmetry (Woodward-Hoffmann) arguments [2]. In contrast, benzene itself is kinetically stable indefinitely under ambient conditions, while benzvalene and prismane undergo more rapid thermal rearrangements [3].

Chemical kinetics Thermal stability Symmetry-forbidden reactions Valence isomerization

Electronic Structure Differentiation: Ionization Energy of Dewar Benzene vs. Benzene

Photoelectron (PE) spectroscopy measurements establish distinct ionization energies for bicyclo[2.2.0]hexa-2,5-diene compared to benzene [1]. Dewar benzene exhibits adiabatic ionization energy (IE) of 9.0 ± 0.1 eV and vertical IE of 9.4 ± 0.1 eV [1]. Benzene, by comparison, has a well-established IE of 9.24 eV [2]. The lower adiabatic IE of Dewar benzene reflects its less stabilized HOMO resulting from the absence of aromatic delocalization and the presence of strained, isolated π-bonds in the cyclobutene rings [3].

Photoelectron spectroscopy Ionization potential Electronic structure HOMO energy

Procurement-Driven Application Scenarios for Bicyclo[2.2.0]hexa-2,5-diene (CAS 5649-95-6)


Strained Hydrocarbon Mechanistic Probes in Physical Organic Chemistry

The quantified strain energy and intermediate thermodynamic stability (ΔfH°298 = 397–405 kJ/mol) [1] of bicyclo[2.2.0]hexa-2,5-diene make it an ideal substrate for investigating symmetry-forbidden electrocyclic ring-opening reactions under thermal conditions. Its ~2-day ambient half-life [2] provides a practical window for kinetic measurements without requiring cryogenic handling, distinguishing it from both indefinitely stable benzene and rapidly decaying benzvalene. Researchers studying Woodward-Hoffmann rules, pericyclic reaction mechanisms, and strain-release reactivity require Dewar benzene specifically—no other (CH)6 isomer provides this exact combination of measurable strain and experimentally convenient kinetic persistence.

Synthetic Precursor to Benzvalene and Prismane via Photochemical Isomerization

Bicyclo[2.2.0]hexa-2,5-diene serves as the key photochemical precursor for accessing other high-energy (CH)6 valence isomers including benzvalene and prismane [1]. Controlled UV irradiation of Dewar benzene induces isomerization to benzvalene, which can further rearrange to prismane under appropriate conditions [1]. This sequential photochemical pathway from Dewar benzene is the established synthetic route to these otherwise inaccessible strained hydrocarbons. Researchers requiring benzvalene or prismane for fundamental studies or as strained building blocks must source Dewar benzene as the essential starting material.

Thermochemical Reference Standard for Computational Method Validation

The experimentally determined thermochemical parameters of bicyclo[2.2.0]hexa-2,5-diene—including ΔfH°298 = 405.1 ± 1.7 kJ/mol [1] and ionization energy = 9.0–9.4 eV [2]—provide critical benchmarks for validating high-level ab initio and density functional theory (DFT) computational methods. Because Dewar benzene represents a non-aromatic, strained hydrocarbon with well-characterized energetic properties, it serves as a rigorous test case for computational models designed to predict strain energies, isomerization barriers, and electronic structures of non-planar π-systems. Procurement of authentic Dewar benzene enables experimental verification of computational predictions, an essential step in method development and validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bicyclo[2.2.0]hexa-2,5-diene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.